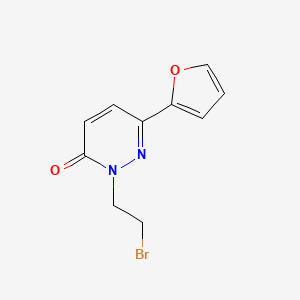
2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
Overview
Description
The compound “2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a furan ring, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . It also contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms, and a bromoethyl group, which is a two-carbon alkyl chain with a bromine atom attached .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and pyridazinone rings would contribute to the compound’s aromaticity, while the bromoethyl group would likely add polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The furan ring is known to undergo reactions such as electrophilic substitution and oxidation . The bromoethyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and polarity .Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of furan and pyrrole derivatives, which share structural similarities with the target compound, involves innovative methods to create substituted furans and pyrroles, highlighting the importance of these structures in chemical synthesis. For example, furans can be synthesized from 3-furfural, 3-bromofuran, and 3-vinylfurans through addition and oxidative rearrangement processes. These methods provide a novel route to heterocycles, which are crucial in natural products, pharmaceutical agents, and materials (Kelly, Kerrigan, & Walsh, 2008).
Applications in Medicinal Chemistry
The research extends to exploring the anti-inflammatory properties of certain derivatives, such as 5-(benzo[b]furan-2-ylmethyl)-6-methyl-pyridazin-3(2H)-one derivatives. These compounds were synthesized and evaluated in vivo for their anti-inflammatory effects, demonstrating significant activity at specific dosages. Molecular docking studies were executed to understand their interactions with COX-2 protein, suggesting potential pharmaceutical applications (Boukharsa et al., 2018).
Novel Routes to Heterocycles
The conversion of furans into phosphinines illustrates a method where furan compounds undergo [4+2] cycloaddition with a methylenechlorophosphane pentacarbonyltungsten complex, leading to 2-hydroxy- or 2-bromophosphinine complexes. This process showcases the adaptability of furan chemistry in creating structurally unique and potentially valuable heterocyclic compounds (Mao & Mathey, 2011).
Antibacterial Activities
Investigations into the antibacterial activity of nitrovinylfuran derivatives reveal that compounds like 2-Bromo-5-(2-bromo-2-nitrovinyl)furan exhibit significant antimicrobial effects against a variety of pathogens, including Gram-positive and Gram-negative bacteria. This research underscores the potential of furan derivatives in developing new antimicrobial agents (Allas et al., 2016).
Biomass Conversion
A novel approach using a biphasic system with molten lithium bromide hydrate solution demonstrates the efficient production of furan-based chemicals from cellulose and lignocellulosic biomass. This method highlights the role of furan derivatives in sustainable chemistry and biomass utilization (Yoo, Zhang, & Pan, 2017).
Safety and Hazards
properties
IUPAC Name |
2-(2-bromoethyl)-6-(furan-2-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-5-6-13-10(14)4-3-8(12-13)9-2-1-7-15-9/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEVTJGZHXOZNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




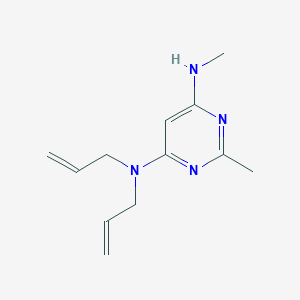

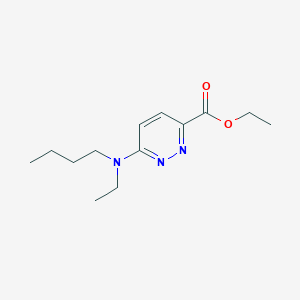

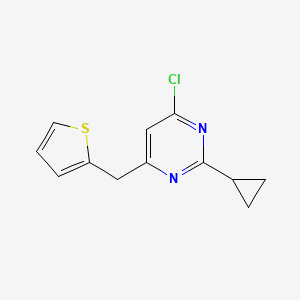
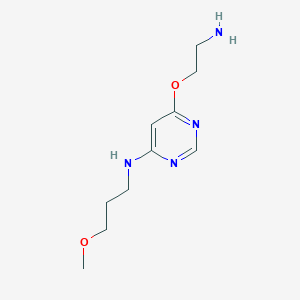


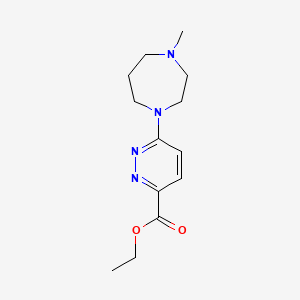
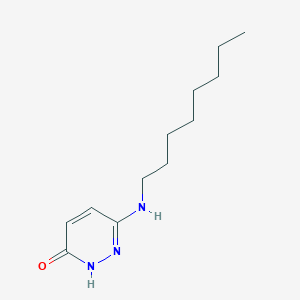
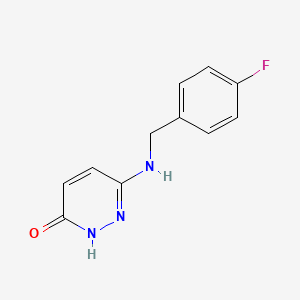
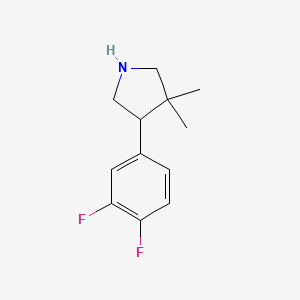
![(4,7-dihydro-5H-thieno[2,3-c]pyran-3-yl)methanamine hydrochloride](/img/structure/B1492161.png)